molecular formula C14H13NO4 B3042990 Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate CAS No. 692764-08-2

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No.: B3042990
CAS No.: 692764-08-2
M. Wt: 259.26 g/mol
InChI Key: GMLXNCOTYSICIS-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate: is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of aniline derivatives with β-ketoesters under acidic conditions, followed by cyclization and oxidation steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave irradiation, which significantly reduces reaction times and improves yields. For instance, using a microwave reactor, the reaction can be carried out at 250°C for 1 hour in the presence of diphenyl ether .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: In chemistry, ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent. Its quinolone backbone is similar to that of many antibiotics, making it a candidate for developing new antibacterial drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties, making it a promising lead compound for drug development .

Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and testing of new drug formulations .

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

Comparison: Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate stands out due to its acetyl group, which imparts unique chemical properties and biological activities. Compared to its chloro and fluoro analogs, the acetyl derivative exhibits different reactivity and potential therapeutic applications .

Properties

IUPAC Name

ethyl 6-acetyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-15-12-5-4-9(8(2)16)6-10(12)13(11)17/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLXNCOTYSICIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203463
Record name Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692764-08-2
Record name Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692764-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Scheme 2 below shows an illustrative chemical pathway for the synthesis of the compounds described above in Table 2. The 1,4-dihydro-6-acetyl-4-oxoquinoline-3-carboxylic acid ethyl ester 8 was prepared according to Koga et al., Journal of Medicinal Chemistry 23:1358-1363, 1980, by reacting the appropriate aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization of the malonate derivative obtained. Alkylation of compound 8 with 4-fluorophenylmethylbromide in alkaline medium led to derivative 9 that was condensed with diethyl oxalate in presence of the sodium ethoxide to afford 4-[3-carboxyethyl-1,4-dihydro-1-(4-fluorophenyl)methyl-4-oxoquinolin-6-yl]-2,4-dioxobutanoic acid, ethyl ester 10 (RDS 1606). Alkaline hydrolysis of the latter compound to provide 4-[3-carboxyethyl-1,4-dihydro-1-(4-fluorophenyl)methyl-4-oxoquinolin-6-yl]-2,4-dioxobutanoic acid 11 (RDS 1607) was carried out with aqueous 1N sodium hydroxide at room temperature, while hydrolysis of the quinolinecarboxylate ester 9 to afford corresponding acid 12 required 20% aqueous sodium hydroxide (Scheme 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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